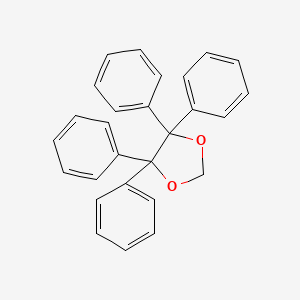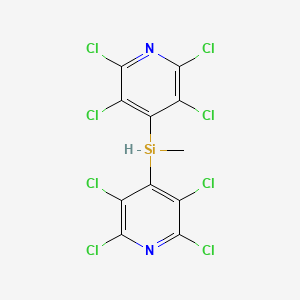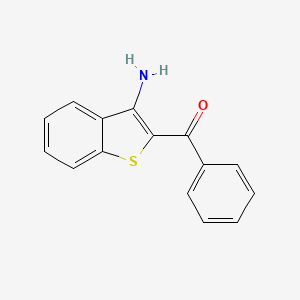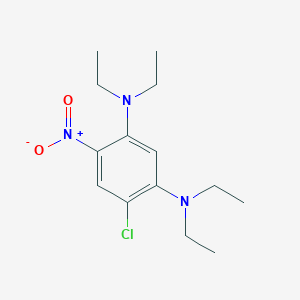
N1-(2-(4-Methoxyphenyl)quinolin-4-yl)-N1,N2,N2-trimethylethane-1,2-diamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-メトキシフェニル)-キノリン-4-イル)-N1,N2,N2-トリメチルエタン-1,2-ジアミン塩酸塩は、キノリン系に属する複雑な有機化合物です。キノリン誘導体は、多様な生物活性を示すことが知られており、医薬品化学において広く用いられています。
製造方法
合成経路と反応条件
4-メトキシフェニル)-キノリン-4-イル)-N1,N2,N2-トリメチルエタン-1,2-ジアミン塩酸塩の合成は、通常、入手しやすい前駆体から始まる多段階反応を伴います。一般的な方法の1つは、キノリン誘導体の構築のための古典的な手法であるフリートレンダー合成を用いる方法です。 この方法は、酸触媒の存在下で、2-アミノベンゾフェノンとアルデヒドを縮合させる反応を伴います .
工業生産方法
この化合物の工業生産には、収率と純度を高めるために、フリートレンダー合成またはその他の触媒プロセスを最適化することが含まれる場合があります。 遷移金属触媒反応や、イオン液体媒介反応などのグリーンケミストリーアプローチも、プロセスをより環境にやさしくするために検討されています .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(4-Methoxyphenyl)quinolin-4-yl)-N1,N2,N2-trimethylethane-1,2-diamine hydrochloride typically involves multi-step reactions starting from readily available precursors. One common method involves the Friedländer synthesis, which is a classical approach for constructing quinoline derivatives. This method involves the condensation of 2-aminobenzophenone with an aldehyde in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimization of the Friedländer synthesis or other catalytic processes to enhance yield and purity. Transition metal-catalyzed reactions and green chemistry approaches, such as ionic liquid-mediated reactions, are also explored to make the process more environmentally friendly .
化学反応の分析
反応の種類
4-メトキシフェニル)-キノリン-4-イル)-N1,N2,N2-トリメチルエタン-1,2-ジアミン塩酸塩は、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて行うことができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。
置換: この化合物は、特にキノリン環で、求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 酸性または中性媒体中の過マンガン酸カリウム。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
置換: 塩基の存在下でのアミンやチオールなどの求核剤。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はキノリンN-オキシドを生じる可能性があり、一方、還元はジヒドロキノリン誘導体を生成する可能性があります .
科学研究への応用
4-メトキシフェニル)-キノリン-4-イル)-N1,N2,N2-トリメチルエタン-1,2-ジアミン塩酸塩は、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌剤や抗癌剤としての可能性が調査されています。
医学: さまざまな疾患の治療における治療の可能性が探られています。
科学的研究の応用
N1-(2-(4-Methoxyphenyl)quinolin-4-yl)-N1,N2,N2-trimethylethane-1,2-diamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
4-メトキシフェニル)-キノリン-4-イル)-N1,N2,N2-トリメチルエタン-1,2-ジアミン塩酸塩の作用機序は、特定の分子標的との相互作用を伴います。特定の酵素や受容体を阻害し、その生物学的効果をもたらす可能性があります。 正確な経路と標的は、特定の用途と状況によって異なる可能性があります .
類似化合物の比較
類似化合物
キノリン: 類似の生物活性を示すより単純な構造。
クロロキン: キノリンコアを持つ抗マラリア薬。
シプロフロキサシン: キノリン骨格を持つ抗生物質。
独自性
4-メトキシフェニル)-キノリン-4-イル)-N1,N2,N2-トリメチルエタン-1,2-ジアミン塩酸塩は、その特定の置換パターンにより、独特の化学的および生物学的特性を付与されるため、独自性があります。
類似化合物との比較
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Chloroquine: An antimalarial drug with a quinoline core.
Ciprofloxacin: An antibiotic with a quinoline scaffold.
Uniqueness
N1-(2-(4-Methoxyphenyl)quinolin-4-yl)-N1,N2,N2-trimethylethane-1,2-diamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
1172851-12-5 |
|---|---|
分子式 |
C21H26ClN3O |
分子量 |
371.9 g/mol |
IUPAC名 |
N'-[2-(4-methoxyphenyl)quinolin-4-yl]-N,N,N'-trimethylethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C21H25N3O.ClH/c1-23(2)13-14-24(3)21-15-20(16-9-11-17(25-4)12-10-16)22-19-8-6-5-7-18(19)21;/h5-12,15H,13-14H2,1-4H3;1H |
InChIキー |
VDLPZYRTBKCEDI-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCN(C)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


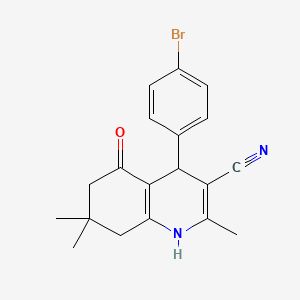
![N-{5-[(3-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N,N'-dimethylurea](/img/structure/B11953112.png)
